molecular formula C24H28N4O6 B12365105 E3 Ligase Ligand-linker Conjugate 84

E3 Ligase Ligand-linker Conjugate 84

Cat. No.: B12365105
M. Wt: 468.5 g/mol
InChI Key: TYYLXKBQPHYKCH-MVVMVCHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-linker Conjugate 84 is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which harnesses the cellular ubiquitin-proteasome system to degrade specific proteins. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 84 involves multiple steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. . The final product is purified using standard chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to obtain the final product suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 84 primarily undergoes substitution reactions during its synthesis. The compound can also participate in conjugation reactions with target proteins, leading to their ubiquitination and degradation .

Common Reagents and Conditions:

    Substitution Reactions: Primary amines, N,N-diisopropylethylamine, dimethylformamide.

    Conjugation Reactions: Ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and the target protein.

Major Products: The major product of the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 84 has a wide range of applications in scientific research:

    Chemistry: Used in the development of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation by enabling selective degradation of specific proteins.

    Medicine: Potential therapeutic applications in treating diseases caused by dysregulated proteins, such as cancer and neurodegenerative disorders.

    Industry: Employed in the development of novel drugs and therapeutic agents.

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 84 functions by forming a ternary complex with the E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. The process involves the recognition of structural motifs in the target protein by the E3 ligase, followed by the formation of an amide isopeptide linkage between the ubiquitin and the target protein .

Comparison with Similar Compounds

    Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.

    Von Hippel-Lindau-based PROTACs: Employ von Hippel-Lindau as the E3 ligase ligand.

    MDM2-based PROTACs: Use MDM2 as the E3 ligase ligand.

Uniqueness: E3 Ligase Ligand-linker Conjugate 84 is unique due to its specific ligand and linker combination, which provides distinct selectivity and efficiency in targeting proteins for degradation. This compound expands the scope of PROTAC technology by offering an alternative to the commonly used cereblon and von Hippel-Lindau ligands .

Properties

Molecular Formula

C24H28N4O6

Molecular Weight

468.5 g/mol

IUPAC Name

tert-butyl (1R,5S)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C24H28N4O6/c1-24(2,3)34-23(33)27-14-4-5-15(27)12-26(11-14)13-6-7-16-17(10-13)22(32)28(21(16)31)18-8-9-19(29)25-20(18)30/h6-7,10,14-15,18H,4-5,8-9,11-12H2,1-3H3,(H,25,29,30)/t14-,15+,18?

InChI Key

TYYLXKBQPHYKCH-MVVMVCHASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.